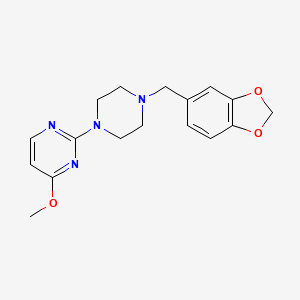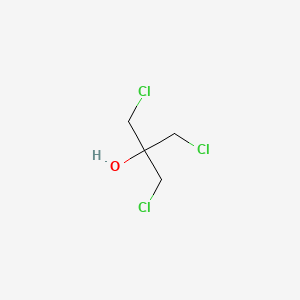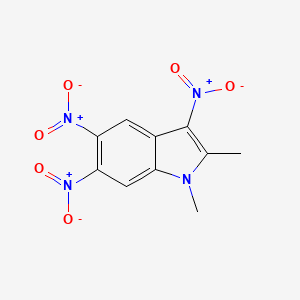
1,2-Dimethyl-3,5,6-trinitro-1h-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-3,5,6-trinitro-1h-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of three nitro groups and two methyl groups attached to the indole core, making it a highly substituted indole derivative.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3,5,6-trinitro-1h-indole typically involves multi-step organic reactions. One common method is the nitration of 1,2-dimethylindole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
1,2-Dimethyl-3,5,6-trinitro-1h-indole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups depending on the electrophile used.
科学研究应用
1,2-Dimethyl-3,5,6-trinitro-1h-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Dimethyl-3,5,6-trinitro-1h-indole involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
1,2-Dimethylindole: Lacks the nitro groups, making it less reactive in redox reactions.
3,5,6-Trinitroindole: Lacks the methyl groups, affecting its overall reactivity and solubility.
1,2,3-Trisubstituted Indoles: Similar in structure but with different substituents, leading to varied chemical and biological properties.
Uniqueness
1,2-Dimethyl-3,5,6-trinitro-1h-indole is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its highly substituted nature makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
3484-16-0 |
|---|---|
分子式 |
C10H8N4O6 |
分子量 |
280.19 g/mol |
IUPAC 名称 |
1,2-dimethyl-3,5,6-trinitroindole |
InChI |
InChI=1S/C10H8N4O6/c1-5-10(14(19)20)6-3-8(12(15)16)9(13(17)18)4-7(6)11(5)2/h3-4H,1-2H3 |
InChI 键 |
SBQKSQLOBBBCCQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC(=C(C=C2N1C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide](/img/structure/B14170030.png)
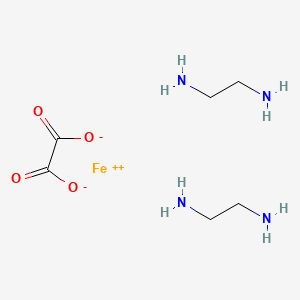
![1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14170055.png)
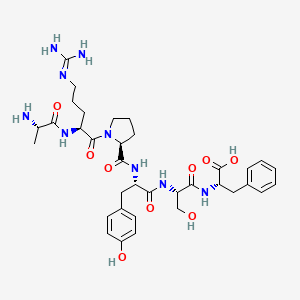
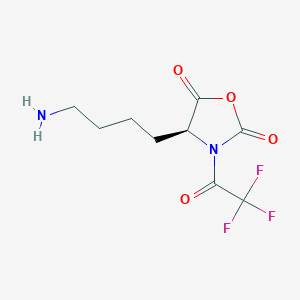
![3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B14170063.png)
![N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14170064.png)

![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170068.png)

![3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14170078.png)
